
1-(3,3-difluorocyclobutyl)-6-oxopyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Difluorocyclobutyl)-6-oxopyridine-3-carboxylic acid is a fluorinated organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. The presence of fluorine atoms in its structure can significantly alter its physicochemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
The synthesis of 1-(3,3-difluorocyclobutyl)-6-oxopyridine-3-carboxylic acid typically involves the functionalization of organic molecules with fluorine substituents. One common method includes the use of potassium fluoride and 18-crown-6 to enhance the yield of the desired product . The reaction conditions often require careful control of temperature and solvent to ensure the stability of the fluorinated intermediates.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the scalability of the synthesis process. This approach can help in achieving higher yields and purity of the final product.
Chemical Reactions Analysis
1-(3,3-Difluorocyclobutyl)-6-oxopyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3,3-Difluorocyclobutyl)-6-oxopyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Its potential as a pharmaceutical intermediate is being explored for the development of new drugs.
Industry: The compound can be used in the production of agrochemicals and materials science applications.
Mechanism of Action
The mechanism by which 1-(3,3-difluorocyclobutyl)-6-oxopyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound can influence the electronic distribution and reactivity of the molecule, affecting its binding affinity to enzymes or receptors. This can lead to alterations in metabolic pathways or inhibition of specific biological processes.
Comparison with Similar Compounds
1-(3,3-Difluorocyclobutyl)-6-oxopyridine-3-carboxylic acid can be compared with other fluorinated compounds such as:
1,1-Difluorocyclopropane derivatives: These compounds also contain fluorine atoms and exhibit similar reactivity and applications.
(3,3-Difluorocyclobutyl)methanol: This compound shares the difluorocyclobutyl moiety and is used in similar research contexts.
The uniqueness of this compound lies in its pyridine ring and carboxylic acid functional group, which provide additional sites for chemical modification and enhance its versatility in various applications.
Properties
Molecular Formula |
C10H9F2NO3 |
|---|---|
Molecular Weight |
229.18 g/mol |
IUPAC Name |
1-(3,3-difluorocyclobutyl)-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H9F2NO3/c11-10(12)3-7(4-10)13-5-6(9(15)16)1-2-8(13)14/h1-2,5,7H,3-4H2,(H,15,16) |
InChI Key |
JNGGZEXZZTWQES-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)N2C=C(C=CC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Sulfanyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B12515813.png)
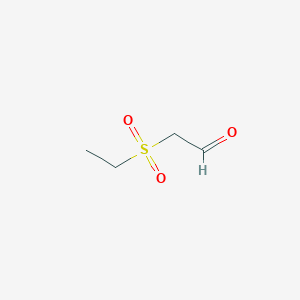
![1-Azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B12515835.png)
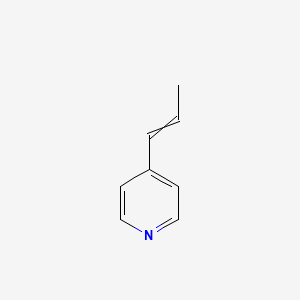
![1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamine hydrochloride](/img/structure/B12515852.png)
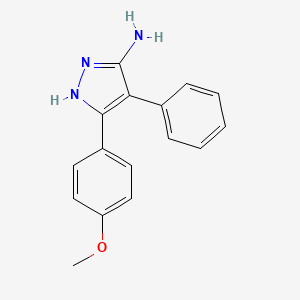
![(1S,5S,6S)-6-Fluoro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid](/img/structure/B12515866.png)
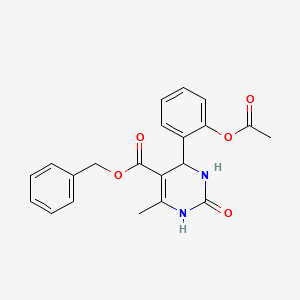
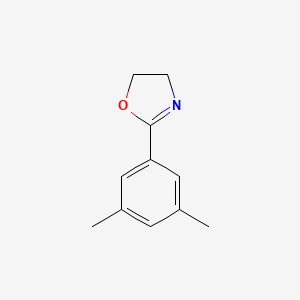
![3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12515881.png)

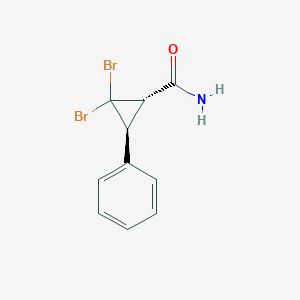
![N-[3-(4-acetyl-3-hydroxyphenyl)-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B12515904.png)
![tert-butyl N-benzyl-N-[6-(4-formyl-2-methoxyphenyl)pyrimidin-4-yl]carbamate](/img/structure/B12515905.png)
